Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CI-1021 involves several steps, starting with the preparation of the key intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions involving the condensation of indole with various reagents.
Formation of the Benzofuran Derivative: The benzofuran derivative is prepared through a series of reactions involving the cyclization of appropriate precursors.
Coupling of Intermediates: The indole and benzofuran derivatives are then coupled together using suitable coupling agents under controlled conditions to form the final product, CI-1021.
Chemical Reactions Analysis
CI-1021 undergoes various chemical reactions, including:
Oxidation: CI-1021 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed on CI-1021 to yield reduced forms of the compound.
Substitution: CI-1021 can undergo substitution reactions where specific functional groups are replaced with other groups.
Hydrolysis: CI-1021 can be hydrolyzed under acidic or basic conditions to yield its constituent components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: CI-1021 is used as a model compound in studies involving neurokinin-1 receptor antagonists.
Biology: CI-1021 is used in biological studies to understand the role of neurokinin-1 receptors in various physiological processes.
Medicine: CI-1021 has shown promise in the treatment of neuropathic pain and inflammatory conditions.
Mechanism of Action
CI-1021 exerts its effects by selectively binding to and blocking neurokinin-1 receptors. These receptors are involved in the transmission of pain signals and inflammatory responses. By blocking these receptors, CI-1021 reduces the perception of pain and inflammation. The molecular targets of CI-1021 include neurokinin-1 receptors located in the central and peripheral nervous systems .
Properties
CAS No. |
158991-23-2 |
---|---|
Molecular Formula |
C30H29N3O4 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
1-benzofuran-2-ylmethyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C30H29N3O4/c1-20(21-10-4-3-5-11-21)32-28(34)30(2,17-23-18-31-26-14-8-7-13-25(23)26)33-29(35)36-19-24-16-22-12-6-9-15-27(22)37-24/h3-16,18,20,31H,17,19H2,1-2H3,(H,32,34)(H,33,35)/t20-,30+/m0/s1 |
InChI Key |
IVIQHHCTWSXXCT-WENCNXQZSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4 |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@@](C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4 |
Synonyms |
((2-benzofuran)-CH2OCO)-(R)-alpha-MeTrp-(S)-NHCH(CH3)Ph 2-benzofuranylmethoxycarbonyl-alpha-methyltryptophan-N-(1-phenylethyl)amide PD 154075 PD-154075 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.